Methyl 2-methyl-3-oxo-3-(thiophen-2-yl)propanoate
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Overview
Description
Methyl 2-methyl-3-oxo-3-(thiophen-2-yl)propanoate is an organic compound with the molecular formula C8H8O3S It is a derivative of propanoic acid and contains a thiophene ring, which is a five-membered ring with one sulfur atom
Biochemical Analysis
Biochemical Properties
It has been reported that whole cells of Rhodotorula glutinis can reduce N-methyl-3-oxo-3-(thiophen-2-yl)propanamide, a similar compound, to (S)-N-methyl-3-hydroxy-3-(2-thienyl)propionamide . This reaction is part of the production process of (S)-duloxetine, a widely used antidepressant drug .
Cellular Effects
It is known that thiophene derivatives, which include this compound, have a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects .
Molecular Mechanism
It is known that the bioreduction of N-methyl-3-oxo-3-(thiophen-2-yl)propanamide, a similar compound, involves the donation of electrons to form a new bond .
Temporal Effects in Laboratory Settings
It has been reported that the bioreduction of N-methyl-3-oxo-3-(thiophen-2-yl)propanamide by Rhodotorula glutinis cells can be completed in 48 hours .
Metabolic Pathways
It is known that the bioreduction of N-methyl-3-oxo-3-(thiophen-2-yl)propanamide, a similar compound, is part of the production process of (S)-duloxetine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-3-oxo-3-(thiophen-2-yl)propanoate typically involves the esterification of 2-methyl-3-oxo-3-(thiophen-2-yl)propanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
2-methyl-3-oxo-3-(thiophen-2-yl)propanoic acid+methanolacid catalystMethyl 2-methyl-3-oxo-3-(thiophen-2-yl)propanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-throughput reactors and optimized reaction conditions, such as temperature, pressure, and catalyst concentration, can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-3-oxo-3-(thiophen-2-yl)propanoate can undergo various chemical reactions, including:
Reduction: The carbonyl group in the compound can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Reduction: NaBH4 or LiAlH4 in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Oxidation: H2O2 or m-CPBA in solvents like dichloromethane (DCM) or acetonitrile.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products Formed
Reduction: Methyl 2-methyl-3-hydroxy-3-(thiophen-2-yl)propanoate.
Oxidation: Methyl 2-methyl-3-oxo-3-(thiophen-2-yl)sulfoxide or sulfone.
Substitution: Methyl 2-methyl-3-(substituted)-3-(thiophen-2-yl)propanoate.
Scientific Research Applications
Methyl 2-methyl-3-oxo-3-(thiophen-2-yl)propanoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly those containing thiophene rings.
Pharmaceuticals: The compound is used in the development of drugs, especially those targeting neurological and inflammatory conditions.
Material Science: It is employed in the synthesis of polymers and materials with specific electronic properties due to the presence of the thiophene ring.
Biological Studies: The compound is used in studies investigating the biological activity of thiophene derivatives, including their antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of Methyl 2-methyl-3-oxo-3-(thiophen-2-yl)propanoate depends on its specific application. In pharmaceuticals, it may act by interacting with molecular targets such as enzymes or receptors. The thiophene ring can engage in π-π interactions with aromatic amino acids in proteins, while the ester and carbonyl groups can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target protein, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-oxo-3-(thiophen-2-yl)propanoate: Similar structure but lacks the additional methyl group.
Ethyl 2-methyl-3-oxo-3-(thiophen-2-yl)propanoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 2-methyl-3-oxo-3-(furan-2-yl)propanoate: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
Methyl 2-methyl-3-oxo-3-(thiophen-2-yl)propanoate is unique due to the presence of both a thiophene ring and a methyl group, which can influence its chemical reactivity and biological activity. The thiophene ring imparts specific electronic properties, making it valuable in material science and pharmaceuticals. The additional methyl group can affect the compound’s steric and electronic environment, potentially leading to different reactivity and interactions compared to its analogs.
Properties
IUPAC Name |
methyl 2-methyl-3-oxo-3-thiophen-2-ylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3S/c1-6(9(11)12-2)8(10)7-4-3-5-13-7/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXPGQCZSLGRUDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=CS1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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